5-Cyclohexylisoxazol-3-amine
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Overview
Description
5-Cyclohexylisoxazol-3-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexylisoxazol-3-amine can be achieved through various methods. One common approach involves the [2+3] cycloaddition reaction of nitrile oxides with olefins or alkynes . This reaction is regioselective and leads to the formation of 5-substituted amino-isoxazole derivatives. Another method involves the condensation of β-keto esters with hydroxylamine in the presence of alkali . This method is frequently used due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Metal-free synthetic routes are often preferred due to their eco-friendly nature and lower production costs .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexylisoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the isoxazole ring into other heterocyclic structures.
Substitution: Substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, oximes, and nitrile oxides .
Scientific Research Applications
5-Cyclohexylisoxazol-3-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Cyclohexylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.
4-Substituted Isoxazoles: Compounds with different substituents at the 4-position of the isoxazole ring.
3,5-Disubstituted Isoxazoles: Compounds with substituents at both the 3 and 5 positions of the isoxazole ring.
Uniqueness
5-Cyclohexylisoxazol-3-amine is unique due to the presence of the cyclohexyl group, which enhances its chemical stability and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-cyclohexyl-1,2-oxazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEBAXRJTIYBAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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